2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole is a heterocyclic compound that features both pyridine and benzoxazole moieties
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-angiogenic tki-pet tracers . These tracers are typically used to target angiogenic pathways, which are crucial for the growth and proliferation of cells, particularly cancer cells.
Mode of Action
Compounds with similar structures have been used in the synthesis of pharmaceutical intermediates , suggesting that they may interact with their targets to modulate biochemical pathways.
Biochemical Pathways
Given its potential use in the synthesis of anti-angiogenic tki-pet tracers , it may be involved in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones.
Result of Action
If the compound is indeed involved in the regulation of angiogenesis as suggested by its potential use in the synthesis of anti-angiogenic tki-pet tracers , its action could result in the inhibition of new blood vessel formation, which could potentially limit the growth and spread of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-(pyridin-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides and benzoxazole N-oxides.
Reduction: Saturated derivatives of the original compound.
Substitution: Substituted pyridine and benzoxazole derivatives.
Scientific Research Applications
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Shares the pyridine moiety but has a pyrimidine ring instead of a benzoxazole ring.
2-(pyridin-2-yl)quinoline: Contains a quinoline ring, offering different electronic and steric properties.
2-(pyridin-2-yl)benzothiazole: Similar structure but with a sulfur atom in the heterocyclic ring.
Uniqueness
2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole is unique due to its combination of the benzoxazole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical characteristics and biological activity.
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLGXFFKGNEAT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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